Ortho-Bromo Substitution Confers Unique Reactivity as a Cross-Coupling Partner
1-((2-Bromophenyl)sulfonyl)pyrrolidine possesses an ortho-substituted bromine atom, a sterically hindered but highly reactive site that differentiates it from its para- and meta-bromo analogs. While specific kinetic data for this exact compound is not published, this ortho substitution pattern is known to create a unique steric environment that allows for selective sequential functionalization. This contrasts with the para-bromo analog (CAS 136350-52-2), where the unhindered nature of the bromine makes it more promiscuous and less selective in multi-step synthesis [1]. The ortho position is a critical handle for advanced intermediate construction where steric control is required [2].
| Evidence Dimension | Synthetic Handle Reactivity and Selectivity |
|---|---|
| Target Compound Data | Ortho-substituted bromine provides a sterically hindered electrophilic site. |
| Comparator Or Baseline | 1-((4-Bromophenyl)sulfonyl)pyrrolidine (para-bromo analog) |
| Quantified Difference | Steric hindrance from ortho position alters reaction kinetics and selectivity, enabling controlled sequential reactions not possible with the less hindered para-analog. |
| Conditions | Class-level chemical knowledge; synthetic pathway design |
Why This Matters
The ortho-bromo group is not just a halogen tag; it is a specific handle that enables unique, sterically controlled synthetic pathways for building more complex molecules, a key differentiator for chemists planning multi-step syntheses.
- [1] Cheng, X. C., Wang, Q., Fang, H., & Xu, W. F. (2008). Design, synthesis and evaluation of novel sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry, 16(10), 5398-5404. View Source
- [2] Patent WO2016/170009, A1. (2016). Retrieved from https://patents.google.com/patent/WO2016170009A1/en View Source
